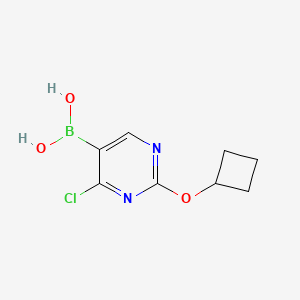
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine precursor. One common method includes the use of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with i-PrMgCl·LiCl . The reaction is carried out at low temperatures (0°C) to ensure high yields. Industrial production methods may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale .
Analyse Chemischer Reaktionen
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups . The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action for (4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved in its biological applications include the reversible binding to diols in biological molecules, which can be exploited for sensing and inhibition purposes .
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-2-cyclobutoxypyrimidin-5-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and pinacolborane . While phenylboronic acid is commonly used in Suzuki-Miyaura couplings, this compound offers unique reactivity due to the presence of the chloro and cyclobutoxy groups, which can influence the electronic properties and steric hindrance of the molecule . This makes it a valuable reagent for specific synthetic applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H10BClN2O3 |
|---|---|
Molekulargewicht |
228.44 g/mol |
IUPAC-Name |
(4-chloro-2-cyclobutyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H10BClN2O3/c10-7-6(9(13)14)4-11-8(12-7)15-5-2-1-3-5/h4-5,13-14H,1-3H2 |
InChI-Schlüssel |
PRIUCPGQULMZQX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1Cl)OC2CCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


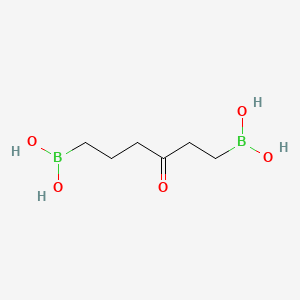
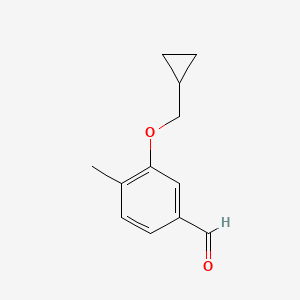
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
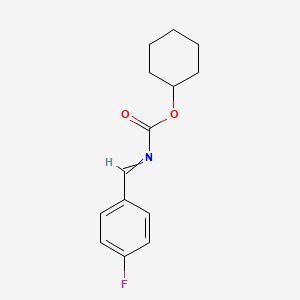


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
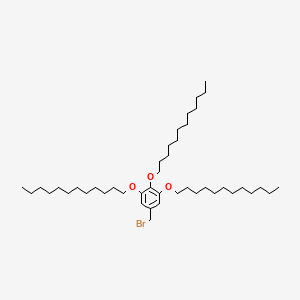
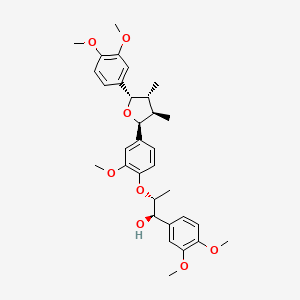
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
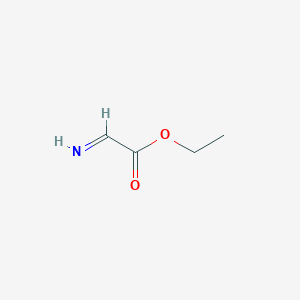
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
